N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 941991-44-2
Cat. No.: VC4446733
Molecular Formula: C20H16N6O2S
Molecular Weight: 404.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941991-44-2 |
|---|---|
| Molecular Formula | C20H16N6O2S |
| Molecular Weight | 404.45 |
| IUPAC Name | N-(4-acetylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C20H16N6O2S/c1-13(27)14-7-9-15(10-8-14)23-17(28)11-29-20-18-19(21-12-22-20)26(25-24-18)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,23,28) |
| Standard InChI Key | ZZGWELNXQLRFNF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Introduction
N-(4-acetylphenyl)-2-((3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that combines both triazole and pyrimidine moieties, known for their diverse pharmacological activities. This compound is primarily studied for its potential in medicinal chemistry, particularly in the development of new therapeutic agents. It belongs to the class of heterocyclic compounds, which are frequently explored in pharmaceutical research due to their biological activity.
Synthesis
The synthesis of N-(4-acetylphenyl)-2-((3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step reactions. Common methods include the modification of existing heterocyclic structures using starting materials such as 4-acetylphenyl and triazolo-pyrimidine derivatives. Specific conditions like temperature control and solvent selection (e.g., dimethylformamide) are crucial for effective synthesis. Techniques such as refluxing or microwave-assisted methods can enhance yields and reduce reaction times.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Similar compounds have shown inhibitory activity against kinases involved in cancer progression and inflammatory responses, suggesting its potential utility in these areas.
Chemical Reactions and Analysis
Chemical reactions involving this compound often require careful control of pH and temperature to avoid unwanted side reactions. Analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.
Comparison with Related Compounds
Other compounds in the same class, such as N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, also exhibit potential biological activities and are studied for their anticancer properties. These compounds highlight the versatility of triazole and pyrimidine derivatives in medicinal chemistry.
Research Findings and Future Directions
While detailed mechanisms of action for N-(4-acetylphenyl)-2-((3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide are not extensively documented, research indicates that similar compounds can interact with specific biological targets, suggesting potential therapeutic applications. Further studies are needed to fully explore its biological activity and potential as a therapeutic agent.
Data Table: Comparison of Related Compounds
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